molecular formula C11H12ClNS B1280024 3-Benzyl-4-methylthiazolium Chloride CAS No. 4209-18-1

3-Benzyl-4-methylthiazolium Chloride

Cat. No. B1280024
CAS RN: 4209-18-1
M. Wt: 225.74 g/mol
InChI Key: ZGBNEPNQIDHABT-UHFFFAOYSA-M
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Description

3-Benzyl-4-methylthiazolium chloride is a compound that can be associated with thiazolium salts, which are heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. These compounds are often used as intermediates in the synthesis of more complex molecules, including various nitrogen-heterocycles, and can exhibit interesting chemical reactivity due to their unique structural features.

Synthesis Analysis

The synthesis of thiazolium salts and related compounds often involves the use of benzyl and methyl groups as substituents. For example, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction and subsequent coordination with ruthenium complexes . Similarly, 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles can be obtained from reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride . Although these examples do not directly describe the synthesis of 3-Benzyl-4-methylthiazolium chloride, they provide insight into the types of reactions and starting materials that might be used in its synthesis.

Molecular Structure Analysis

The molecular structure of thiazolium salts is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of benzyl and methyl groups would influence the electronic distribution and steric hindrance within the molecule. For instance, the molecular structure of benzo-1,2,3-dithiazolium salts and their selenium analogs has been studied, revealing how the substitution of sulfur atoms by selenium can affect the positive charge distribution . These findings can be extrapolated to understand the structural aspects of 3-Benzyl-4-methylthiazolium chloride.

Chemical Reactions Analysis

Thiazolium salts are known to undergo various chemical reactions, including ring cleavage and nucleophilic substitution. For example, 3-Chloro-1,2-benzisothiazolium chlorides can react with N-mono- and N,N-dialkylanilines to yield phenylisothiazolium salts, which can further undergo ring cleavage to form benzophenones . Additionally, the ring cleavage of 1-benzyl-4-phenyl-1,2,4-triazolium chloride has been studied, showing the formation of amidrazones and the kinetics of these reactions . These studies provide a basis for understanding the types of chemical reactions that 3-Benzyl-4-methylthiazolium chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolium salts are influenced by their molecular structure. The electronic structure, as well as the presence of substituents, can affect properties such as solubility, melting point, and reactivity. For instance, the electronic structures and reactivities of benzo-1,2,3-dithiazolium chlorides have been discussed based on quantum-chemical calculations and PMR spectra . The redox chemistry of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogs has also been characterized, providing insights into the redox behavior of these compounds . These studies can help infer the properties of 3-Benzyl-4-methylthiazolium chloride.

Scientific Research Applications

Oxidation Processes

3-Benzyl-4-methylthiazolium bromide, a similar compound, is oxidized by dimethyl sulfoxide under anaerobic conditions to yield trace amounts of 3-benzyl-4-methyl-4-thiazolin-2-one. This research suggests potential applications in oxidation reactions and organic synthesis (Sorensen & Ingraham, 1969).

Hydrolysis Reactions

Studies on the hydrolysis of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium cation in aqueous solution reveal a complex reaction mechanism. This has implications for understanding the chemical behavior of thiazolium compounds in aqueous environments (Heiber-Langer, Winter, & Knoche, 1992).

Synthesis of Benzothiophenes and Isothiazoles

The compound's reactivity has been explored in the synthesis of benzothiophenes and isothiazoles, contributing to the development of novel organic compounds and potential pharmaceuticals (Böshagen & Geiger, 1979).

Photometric Detection of Nitrite

2-Amino-3-hydroxy-4-methylthiazolium chloride reacts with nitrite ions to give a color reaction, which can be used for the photometric detection of nitrite in aqueous solutions. This suggests its application in analytical chemistry (Entenmann, Herter, & Lay, 1976).

Inhibition of Carbonic Anhydrase Isoforms

This compound has been studied for its inhibitory effects on human erythrocyte carbonic anhydrase isozymes, indicating potential biomedical applications in enzyme inhibition studies (Özdemir, Şentürk, & Ekinci, 2013).

Catalysis Studies

The study of its catalytic activities, particularly in benzoin condensation, contributes to the understanding of reaction mechanisms in organic chemistry (White & Leeper, 2001).

properties

IUPAC Name

3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBNEPNQIDHABT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489269
Record name 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-4-methylthiazolium Chloride

CAS RN

4209-18-1
Record name 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H NOGAMI, JUN HASEGAWA… - Chemical and …, 1973 - jstage.jst.go.jp
… The rate constants, k1'and k4', were also obtained in the analogous reactions of 3-benzyl-4-methylthiazolium chloride, 4-methyl-3-phenylethylthiazolium bromide and 3, 4-…
Number of citations: 11 www.jstage.jst.go.jp
JE Downes, P Sykes - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Me at pH 9.2, 3-benzyl-4-methylthiazolium chloride (11; R= PhCH,, R'= H, X= Cl) yielded a yellow, alkali-labile azo-compound, whose infrared spectrum exhibited absorption at 1670 cm.…
Number of citations: 0 pubs.rsc.org
R Breslow - Journal of the American Chemical Society, 1958 - ACS Publications
… Thiamine chloride hydrochloride, N-methylthiamine chloride hydrochloride, oxythiamine chloride, 3benzyl-4-methylthiazolium chloride and 4-amino-5-hydroxymethyl-2-…
Number of citations: 243 pubs.acs.org
FG Bordwell, AV Satish - Journal of the American Chemical …, 1991 - ACS Publications
The equilibrium acidity for the C2-H bond in the 3, 4-dimethylthiazolium cation (TZCH+), a model for thiamin, was estimated to be higher than 16 by direct titrations with indicators in …
Number of citations: 94 pubs.acs.org
Y Yano, Y Tamura, W Tagaki - RN - jlc.jst.go.jp
it is subject to general base or lyate ion catalysis, although it has been demonstrated that the a-proton of 2-(1-hydroxyethyl) thiamine (analog of c) is exchangeable with solvent proton at …
Number of citations: 0 jlc.jst.go.jp
GM Clarke, P Sykes - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… Under these conditions 3-benzyl-4-methylthiazolium chloride was converted into the corresponding thiazolidine (I11 ; R1 = PhCH,, R2 = H, R3 = Me) but the reaction proceeded more …
Number of citations: 12 pubs.rsc.org
MW Washabaugh, WP Jencks - Biochemistry, 1988 - ACS Publications
Revised Manuscript Received February 22, 1988 abstract: Rate constants for C (2)-proton exchange from thiamin, N (10-methylthiamin, and several 3-substituted-4-methylthiazolium …
Number of citations: 160 pubs.acs.org
Y Yano, Y Tamura, W Tagaki - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
The rates of benzoin condensation catalyzed by thiazolium salts of varying structures have been determined in methanol containing triethylamine as the base by the method of gas …
Number of citations: 41 www.journal.csj.jp
MW Washabaugh, WP Jencks - Journal of the American Chemical …, 1989 - ACS Publications
Rate constants are reported for C (2)-hydron exchange catalyzed by lyoxide ion from thiazolium ions of pA" a 16.9-18.9 at 30 C and ionic strength 2.0 M in aqueous solution. The …
Number of citations: 76 pubs.acs.org
JC Mason - 1998 - search.proquest.com
… It is known that 3-benzyl-4methylthiazolium chloride (16) undergoes oxidative degradation in the presence of base (Figure 7).25 If we assume the concentration of the thiazolium on the …
Number of citations: 2 search.proquest.com

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